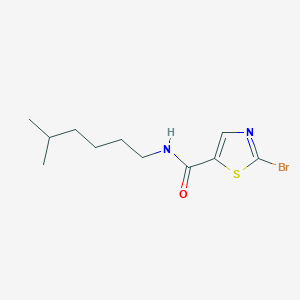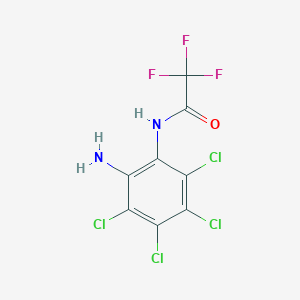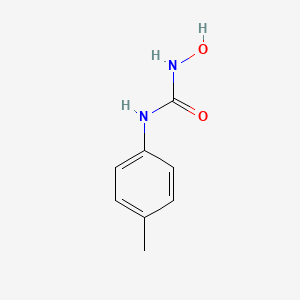
1-Hydroxy-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(4-methylphenyl)urea is an organic compound with the molecular formula C8H10N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxy group and another by a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(4-methylphenyl)urea can be synthesized through the reaction of 4-methylphenyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-carbonyl-3-(4-methylphenyl)urea.
Reduction: Formation of 1-amino-3-(4-methylphenyl)urea.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other urea derivatives.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a methyl group.
1-Hydroxy-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a methyl group.
1-Hydroxy-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-Hydroxy-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
CAS No. |
53731-86-5 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-hydroxy-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |
InChI Key |
ZWWGISZRROLARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


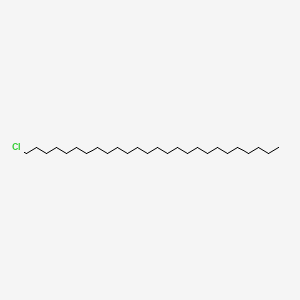
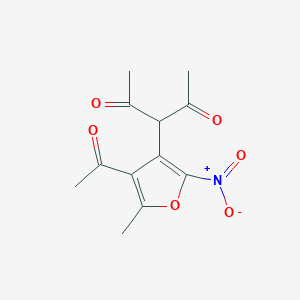
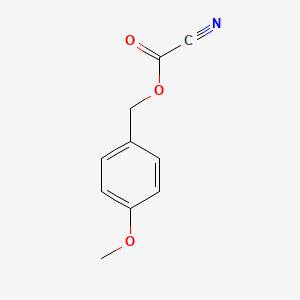

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

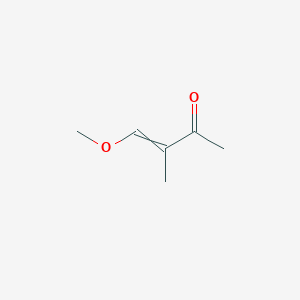
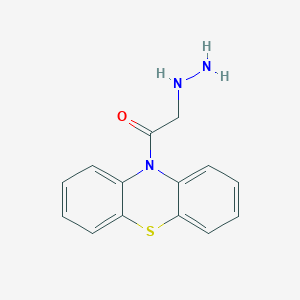
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
